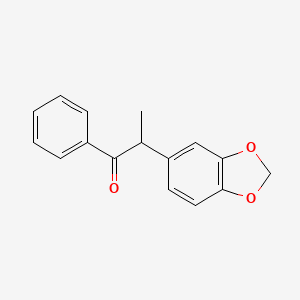

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one

Description

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one is a synthetic ketone featuring a benzodioxolyl group (a methylenedioxy-substituted benzene ring) at the β-position and a phenyl group at the α-position of the propanone backbone. This structure lacks the ethylamino substituent common in psychoactive cathinone derivatives, distinguishing it from regulated analogs like ethylone or eutylone. Its physicochemical properties, such as lipophilicity and crystallinity, are influenced by the bulky phenyl group, which may reduce polarity compared to amino-substituted analogs .

Properties

CAS No. |

917906-01-5 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C16H14O3/c1-11(16(17)12-5-3-2-4-6-12)13-7-8-14-15(9-13)19-10-18-14/h2-9,11H,10H2,1H3 |

InChI Key |

RPDKZMYZNAFPSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one typically involves the reaction of benzodioxole with phenylpropanone under specific conditions. One common method includes the use of catalytic hydrogenation, where benzodioxole is reacted with phenylpropanone in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Epoxidation and Hydrolysis

The α,β-unsaturated ketone undergoes chemo-enzymatic epoxidation followed by hydrolysis to yield vicinal diols:

Oxidation to Hydroxy Ketones

Microbial oxidation of diols by Rhodococcus spp. yields hydroxy ketones with moderate yields (36–62.5%) .

Imidazole Derivatives

Reaction with imidazole-containing reagents under basic conditions produces antifungal agents:

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| N-(Benzyloxy)imidazole | NaH, DMF, 80°C (2 h) | 3-Aryl-3-iminopropyl-imidazole derivatives | MIC: 0.050 µmol/mL (vs. Candida albicans) |

Quinoline Hybrids

Condensation with quinoline-3-carboxamide derivatives generates hybrids with enhanced bioactivity:

| Reaction Partner | Catalyst | Yield | Antifungal Efficacy |

|---|---|---|---|

| Quinoline-3-carboxamide | Ultrasonic irradiation | 92% | Synergistic activity against Aspergillus spp. |

Structural and Spectroscopic Insights

-

IR Spectroscopy : Strong absorption at 1666 cm⁻¹ (C=O stretch) and 1242 cm⁻¹ (C-O of benzodioxole) .

-

¹H NMR : Characteristic peaks at δ 6.75–8.39 ppm (aromatic protons) and δ 5.9 ppm (benzodioxole methylene) .

-

X-ray Crystallography : Confirms E-geometry with dihedral angles of 8.7° between benzodioxole and phenyl rings .

Biological Relevance

The compound’s derivatives demonstrate:

Scientific Research Applications

Medicinal Chemistry

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one is studied for its potential therapeutic effects. It has been investigated for the following:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Antioxidant Properties : Some studies suggest that this compound could act as an antioxidant, helping to protect cells from oxidative stress.

Forensic Science

The compound is recognized in forensic toxicology due to its structural resemblance to known psychoactive substances. It can be detected in biological samples during toxicological screenings. Its identification is crucial for understanding drug abuse patterns and the development of new psychoactive substances.

Synthetic Chemistry

This compound serves as a precursor in the synthesis of various derivatives used in pharmaceuticals and other chemical applications. Its ability to undergo various chemical reactions allows chemists to modify its structure to create compounds with desired properties.

Case Studies

Several case studies highlight the applications of 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one:

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal examined the effects of related compounds on serotonin reuptake inhibition. The findings suggested that modifications to the benzodioxole structure could enhance antidepressant activity, indicating a pathway for future drug development.

Case Study 2: Forensic Toxicology

In a forensic investigation involving synthetic cannabinoids, researchers identified metabolites of 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one in urine samples from users. This case underscored the importance of monitoring such compounds in drug screening processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a) Ethylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one)

- Substituents: Ethylamino group at the α-position, benzodioxolyl at the β-position.

- Pharmacology: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) due to the amino group, which facilitates interactions with monoamine transporters .

- Regulatory Status : Listed under the 1971 UN Convention on Psychotropic Substances (Schedule II) due to its stimulant effects .

- Crystallinity: Hydrogen bonding via the amino group enhances molecular packing, leading to higher melting points compared to the phenyl-substituted target compound .

b) Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)

- Substituents: Ethylamino group at α-position, benzodioxolyl at β-position, with an extended butanone chain.

- Pharmacology : Longer alkyl chain increases lipophilicity and duration of action compared to ethylone. Like ethylone, it is regulated under international drug laws .

- Synthesis : Involves reductive amination, contrasting with the Friedel-Crafts acylation likely used for the target compound .

c) 1-(1,3-Benzodioxol-5-yl)propan-1-one

- Substituents : Methyl group at α-position, benzodioxolyl at β-position.

- Lower molecular weight and polarity compared to the target compound. Not associated with psychoactivity .

Physicochemical and Pharmacological Contrasts

Crystallographic and Stability Profiles

- No crystallographic data is available in the evidence, but related benzodioxolyl ketones (e.g., imidazolyl derivatives) show defined crystal lattices .

- Ethylone/Eutylone: Amino groups enable hydrogen bonding, improving crystallinity and stability, as observed in single-crystal X-ray studies .

Biological Activity

2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one, commonly referred to as benzodioxole ketone, is a synthetic compound that has garnered attention in pharmacological research due to its structural similarities to known psychoactive substances. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(2H-1,3-benzodioxol-5-yl)-1-phenylpropan-1-one is with a molecular weight of 270.29 g/mol. The compound features a benzodioxole moiety which is significant for its interaction with various neurotransmitter systems.

Research indicates that compounds with similar structures often interact with the dopamine and serotonin transporters. Specifically, studies have shown that benzodioxole derivatives can modulate the release and reuptake of these neurotransmitters, potentially influencing mood and behavior.

Interaction with Neurotransmitter Systems

- Dopamine Transporter (DAT) : Compounds similar to benzodioxole ketone have been shown to inhibit DAT, leading to increased dopamine levels in the synaptic cleft, which may contribute to stimulant effects.

- Serotonin Transporter (SERT) : The modulation of SERT activity can lead to altered serotonin levels, impacting mood regulation and anxiety responses.

Biological Activity

The biological activity of 2-(2H-1,3-benzodioxol-5-yl)-1-phenylpropan-1-one can be summarized as follows:

Case Studies

A review of literature reveals several case studies where benzodioxole derivatives have been investigated for their psychoactive properties:

- Study on Locomotor Activity : In a controlled study, rodents treated with benzodioxole ketone exhibited significant increases in locomotor activity compared to control groups, suggesting stimulant-like effects (Steinkellner et al., 2024) .

- Neurotransmitter Release Studies : Experiments conducted on cell lines demonstrated that exposure to benzodioxole ketone resulted in increased release of dopamine and serotonin, confirming its role as a reuptake inhibitor (INCB Report, 2020) .

- Clinical Observations : Reports from clinical settings indicate that individuals using substances containing benzodioxole derivatives reported enhanced mood and increased energy levels, paralleling findings from preclinical studies (WHO Expert Committee on Drug Dependence) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2H-1,3-Benzodioxol-5-yl)-1-phenylpropan-1-one, and how can intermediates be characterized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or condensation reactions using benzodioxole derivatives and phenylpropanone precursors. For example, ketone intermediates can be synthesized via nucleophilic substitution or Claisen-Schmidt condensation, followed by purification via column chromatography. Spectral characterization (e.g., H/C NMR, IR) is critical to confirm the presence of the benzodioxole ring (C–O–C stretch at ~1250 cm) and the carbonyl group (C=O stretch at ~1700 cm) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : SCXRD using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzodioxole and phenyl rings can be determined to assess conjugation effects. Data collection at low temperatures (e.g., 100 K) improves resolution, and high data-to-parameter ratios (>15:1) ensure reliability .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHO), while H NMR can differentiate substituents on the phenyl ring (e.g., splitting patterns for aromatic protons). Overlapping signals in crowded regions (e.g., δ 6.7–7.5 ppm) may require 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing forces or solvent interactions. Use density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to compare gas-phase vs. solid-state geometries. Refinement with anisotropic displacement parameters in SHELXL improves modeling of thermal motion .

Q. What strategies are recommended for resolving twinned or low-resolution crystallographic data for derivatives of this compound?

- Methodological Answer : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws. For low-resolution data (e.g., >1.0 Å), apply restraints to bond distances/angles based on similar structures. High-throughput phasing pipelines using SHELXC/D/E can accelerate structure determination in challenging cases .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO) reduce carbonyl electrophilicity, slowing nucleophilic attack, while electron-donating groups (e.g., –OCH) enhance reactivity. Monitor reaction kinetics via UV-Vis spectroscopy or HPLC to correlate substituent effects with rate constants .

Q. What experimental designs are suitable for probing the antifungal mechanism of benzodioxole-containing analogs like this compound?

- Methodological Answer : Conduct time-kill assays against fungal strains (e.g., Candida albicans) to assess MIC/MFC values. Pair this with molecular docking studies targeting fungal cytochrome P450 or ergosterol biosynthesis enzymes. Validate binding via site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental H NMR chemical shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.